molecular formula C32H39P B14367146 Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- CAS No. 91425-16-0

Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-

Cat. No.: B14367146
CAS No.: 91425-16-0
M. Wt: 454.6 g/mol
InChI Key: SLIBMNOHYCVBSC-UHFFFAOYSA-N
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Description

Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- is a complex organophosphorus compound It is characterized by the presence of a phosphine group attached to a diphenylethenylidene moiety and a 2,4,6-tris(1,1-dimethylethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- typically involves the reaction of a phosphine precursor with a diphenylethenylidene derivative under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups.

    Coordination: It can form coordination complexes with transition metals, which are useful in catalysis.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products have significant applications in catalysis and material science.

Scientific Research Applications

Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in transition metal catalysis, enhancing the efficiency and selectivity of various catalytic processes.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.

    Industry: It is utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- exerts its effects involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal center.

Comparison with Similar Compounds

Similar Compounds

    Phosphorin, 2,4,6-tris(1,1-dimethylethyl)-: Similar in structure but differs in the substituents on the phosphine group.

    Pyridine, 2,4,6-tris(1,1-dimethylethyl)-: Contains a pyridine ring instead of a diphenylethenylidene moiety.

    Benzenamine, 2,4,6-tris(1,1-dimethylethyl)-: Features an amine group instead of a phosphine group.

Uniqueness

Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- is unique due to its specific combination of functional groups, which imparts distinct reactivity and coordination properties. This makes it particularly valuable in catalysis and material science applications.

Properties

CAS No.

91425-16-0

Molecular Formula

C32H39P

Molecular Weight

454.6 g/mol

InChI

InChI=1S/C32H39P/c1-30(2,3)25-20-27(31(4,5)6)29(28(21-25)32(7,8)9)33-22-26(23-16-12-10-13-17-23)24-18-14-11-15-19-24/h10-21H,1-9H3

InChI Key

SLIBMNOHYCVBSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P=C=C(C2=CC=CC=C2)C3=CC=CC=C3)C(C)(C)C

Origin of Product

United States

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